
セマドチン
概要
説明
セマドチンは、LU103793としても知られており、天然の細胞毒性ペプチドであるドラストチン15の合成類似体です。セマドチンは、強力な抗増殖作用と抗腫瘍作用を示す水溶性ペンタペプチドです。それは微小管の集合とチューブリンの重合を阻害することにより機能するため、癌治療の有望な候補となっています .
科学的研究の応用
Chemistry: Cemadotin is used as a model compound to study the synthesis and modification of peptide-based drugs.
Biology: In biological research, cemadotin is used to investigate the mechanisms of microtubule inhibition and cell cycle arrest.
Medicine: Cemadotin has shown promise as an anticancer agent, particularly in the treatment of solid tumors. .
Industry: Cemadotin is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .
作用機序
セマドチンは、微小管形成に不可欠なタンパク質であるチューブリンに結合することにより、その抗腫瘍活性を発揮します。チューブリンに結合することにより、セマドチンは微小管の集合と解体のダイナミクスを混乱させ、有糸分裂期における細胞周期停止につながります。 この微小管ダイナミクス阻害は、細胞分裂中の染色体の適切な分離を妨げ、最終的には細胞死につながります .
類似の化合物との比較
セマドチンは、ドラストチン10、ドラストチン15、タシドチンなどの他の微小管標的薬と類似しています。セマドチンは、水溶性とチューブリン上の特定の結合部位が独特です。 この独特の結合部位により、セマドチンは高い効力と選択性でその効果を発揮することができます .
類似の化合物
ドラストチン10: チューブリン上の異なる結合部位を持つ別の強力な微小管阻害剤。
ドラストチン15: セマドチンの親化合物、これも微小管阻害剤。
タシドチン: ドラストチン15の経口活性誘導体で、同様の抗腫瘍活性を示します.
セマドチンは、水溶性や特定の結合部位などの独自の特性により、研究や治療用途に貴重な化合物となっています。
生化学分析
Biochemical Properties
Cemadotin interacts with various biomolecules, primarily tubulin . It suppresses spindle microtubule dynamics through a distinct molecular mechanism by binding at a novel site in tubulin . This interaction with tubulin is crucial for its role in biochemical reactions .
Cellular Effects
Cemadotin has significant effects on various types of cells and cellular processes. It blocks cells at mitosis, thereby inhibiting cell proliferation . It exerts its antitumor activity by suppressing spindle microtubule dynamics .
Molecular Mechanism
Cemadotin exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to a novel site in tubulin, leading to the suppression of spindle microtubule dynamics . This binding interaction is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of Cemadotin change over time in laboratory settings . It is administered as a continuous intravenous infusion over several days, and its effects are monitored over this period . Information on its stability, degradation, and long-term effects on cellular function is obtained through these observations .
Dosage Effects in Animal Models
The effects of Cemadotin vary with different dosages in animal models . It is administered at varying doses, and its effects, including any threshold effects and any toxic or adverse effects at high doses, are observed .
Metabolic Pathways
Given its interaction with tubulin, it is likely involved in pathways related to microtubule dynamics .
Transport and Distribution
Cemadotin is transported and distributed within cells and tissues through the bloodstream . It is administered intravenously, allowing it to be transported to various parts of the body .
Subcellular Localization
The subcellular localization of Cemadotin is primarily at the microtubules, due to its interaction with tubulin . It binds to a site in tubulin, which is a component of microtubules . This binding affects its activity and function .
準備方法
セマドチンは、アミノ酸と他の化学基のカップリングを含む一連の化学反応によって合成されます。合成経路は一般的に次の手順を含みます。
アミノ酸のカップリング: このプロセスは、N,N-ジメチル-L-バリル-L-バリル-N-メチル-L-バリル-L-プロリル-N-ベンジル-L-プロリンアミドのカップリングから始まります。
ペプチド結合の形成: アミノ酸は、ペプチド結合を介して連結されてペンタペプチド構造を形成します。
化学反応の分析
セマドチンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: セマドチンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、セマドチンを修飾するために使用でき、その生物活性を潜在的に変化させることができます。
置換: セマドチンは、特定の官能基が他の官能基と置換される置換反応を受けることができ、新しい誘導体の形成につながります.
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、一般的に、生物学的特性が変化したセマドチンの修飾バージョンです .
科学研究への応用
類似化合物との比較
Cemadotin is similar to other microtubule-targeting agents such as dolastatin 10, dolastatin 15, and tasidotin. cemadotin is unique in its water solubility and its specific binding site on tubulin. This distinct binding site allows cemadotin to exert its effects with high potency and selectivity .
Similar Compounds
Dolastatin 10: Another potent microtubule inhibitor with a different binding site on tubulin.
Dolastatin 15: The parent compound of cemadotin, also a microtubule inhibitor.
Tasidotin: An orally active derivative of dolastatin 15 with similar antitumor activity.
Cemadotin’s unique properties, such as its water solubility and specific binding site, make it a valuable compound for research and therapeutic applications.
生物活性
Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of cemadotin, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.
Cemadotin primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that cemadotin reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .
Binding Characteristics
- Binding Sites : Cemadotin exhibits two classes of binding sites on tubulin with dissociation constants () of 19.4 µM and 136 µM.
- Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .
Pharmacokinetics
Cemadotin is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .
Phase I Trials
A phase I clinical trial evaluated cemadotin in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:
- Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.
- Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .
Efficacy in Preclinical Models
In preclinical studies, cemadotin demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .
Case Studies
Several case studies highlight the clinical potential of cemadotin:
- Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on cemadotin treatment.
- Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving cemadotin at higher doses .
Summary of Findings
The following table summarizes key findings related to the biological activity and clinical outcomes associated with cemadotin:
Parameter | Findings |
---|---|
Mechanism of Action | Inhibits microtubule dynamics by binding to tubulin |
Binding Affinity | Two classes of binding sites (: 19.4 µM, 136 µM) |
Administration Route | Continuous intravenous infusion |
Maximum Tolerated Dose | Established through phase I trials |
Primary Toxicities | Neutropenia; mild to moderate non-hematologic effects |
Clinical Responses | Stable disease or minor responses in several cases |
特性
CAS番号 |
159776-69-9 |
---|---|
分子式 |
C35H56N6O5 |
分子量 |
640.9 g/mol |
IUPAC名 |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
XSAKVDNHFRWJKS-IIZANFQQSA-N |
SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C |
正規SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |
配列 |
VVVPP |
同義語 |
cemadotin LU 103793 LU-103793 LU103793 N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide NSC 669356D NSC D-669356 NSC D669356 NSC-669356D NSC-D669356 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。